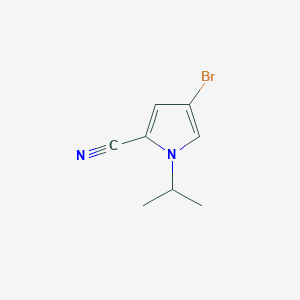

4-Bromo-1-isopropyl-1H-pyrrole-2-carbonitrile

Beschreibung

4-Bromo-1-isopropyl-1H-pyrrole-2-carbonitrile (molecular formula: C₈H₉BrN₂) is a brominated pyrrole derivative featuring a nitrile group at the 2-position and an isopropyl substituent at the 1-position. Pyrrole-based compounds are of significant interest in medicinal chemistry and materials science due to their heterocyclic aromatic structure, which enables diverse reactivity and binding interactions. Structural characterization of such molecules often employs crystallographic tools like the SHELX software suite .

Eigenschaften

Molekularformel |

C8H9BrN2 |

|---|---|

Molekulargewicht |

213.07 g/mol |

IUPAC-Name |

4-bromo-1-propan-2-ylpyrrole-2-carbonitrile |

InChI |

InChI=1S/C8H9BrN2/c1-6(2)11-5-7(9)3-8(11)4-10/h3,5-6H,1-2H3 |

InChI-Schlüssel |

QKFNUFGCDVJHNW-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)N1C=C(C=C1C#N)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-isopropyl-1H-pyrrole-2-carbonitrile typically involves the bromination of 1-isopropyl-1H-pyrrole-2-carbonitrile. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-1-isopropyl-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The pyrrole ring can be oxidized or reduced, leading to different derivatives with altered electronic properties.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF or DMSO) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 4-amino-1-isopropyl-1H-pyrrole-2-carbonitrile derivative .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-Bromo-1-isopropyl-1H-pyrrole-2-carbonitrile serves as a crucial building block for synthesizing pharmaceutical compounds, particularly those targeting neurological disorders and inflammatory diseases. Its unique molecular structure allows it to interact with specific biological targets, potentially modulating various pathways.

Case Study: Antiviral Activity

Research indicates that pyrrole derivatives exhibit significant antiviral properties. A study highlighted that compounds structurally similar to this pyrrole derivative showed effectiveness against viruses like HIV and herpes simplex virus (HSV). Although specific data on this compound is limited, its structural similarities suggest potential efficacy against viral infections .

Materials Science

This compound is explored for its potential in creating novel materials with unique electronic and optical properties. The presence of both bromine and isopropyl groups contributes to its distinct electronic characteristics, making it suitable for applications in organic electronics and photonic devices.

Biological Studies

4-Bromo-1-isopropyl-1H-pyrrole-2-carbonitrile acts as a probe in biological studies due to its ability to interact with various biomolecules. Its reactivity allows researchers to investigate biological pathways and molecular interactions.

Case Study: Antibacterial Activity

Pyrrole derivatives have been extensively studied for their antibacterial properties. Compounds with similar structures have shown activity against various bacterial strains. For instance, modifications in the pyrrole structure can enhance antibacterial effects, indicating that this compound may also possess such properties .

Structure-Activity Relationship (SAR)

The biological activity of 4-Bromo-1-isopropyl-1H-pyrrole-2-carbonitrile can be influenced by its structural components. The following table summarizes key structural features and their corresponding biological activities in related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Bromo-1-methylpyrrole | Methyl group instead of isopropyl | Antiviral and antibacterial |

| 3-Bromo-1H-pyrrole | Bromine at position 3 | Varies; potential activity |

| 4-Chloro-1H-pyrrole | Chlorine instead of bromine | Different reactivity |

| 5-Amino-1H-pyrrole | Amino group at position 5 | Enhanced solubility |

The unique substitution pattern of this compound contributes to its distinct chemical reactivity and biological activity compared to other pyrrole derivatives.

Wirkmechanismus

The mechanism of action of 4-Bromo-1-isopropyl-1H-pyrrole-2-carbonitrile is not extensively studied. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares functional and structural similarities with other nitrile-containing heterocycles. Key comparisons include:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Ring System Differences: The target compound features a pyrrole ring, whereas 1E and 1L are based on a chromene ring (benzopyran derivative). Pyrroles exhibit aromaticity with lone-pair delocalization, while chromenes combine aromatic and non-aromatic (pyran) regions, affecting electronic properties and reactivity . The nitrile group in all three compounds enhances dipole interactions and serves as a hydrogen-bond acceptor.

The isopropyl group in the target compound introduces steric bulk, which may hinder crystallization compared to the planar aryl groups in 1E and 1L .

Thermal Stability :

- Compound 1E exhibits a defined melting range (223–227°C), suggesting higher crystallinity compared to the target compound, for which thermal data are unavailable.

Challenges in Characterization

Crystallographic refinement programs like SHELXL are critical for resolving structures of such compounds, particularly when steric hindrance (e.g., from the isopropyl group) complicates diffraction analysis . However, public data for 4-Bromo-1-isopropyl-1H-pyrrole-2-carbonitrile remain sparse compared to well-documented chromene derivatives like 1E and 1L .

Biologische Aktivität

4-Bromo-1-isopropyl-1H-pyrrole-2-carbonitrile is a pyrrole derivative characterized by its unique structure, which includes a bromine atom, an isopropyl group, and a cyano group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antiviral and antibacterial research.

- Molecular Formula : C_10H_10BrN_3

- Molar Mass : Approximately 217.06 g/mol

- Structure Features : The presence of the bromine atom and cyano group enhances its reactivity, making it a candidate for various chemical applications.

Antiviral Activity

Research indicates that pyrrole derivatives, including 4-bromo-1-isopropyl-1H-pyrrole-2-carbonitrile, exhibit significant antiviral properties. A study highlighted the effectiveness of certain pyrrole compounds against viruses such as HIV and herpes simplex virus (HSV). Although specific data on 4-bromo-1-isopropyl-1H-pyrrole-2-carbonitrile is limited, structural similarities with known antiviral agents suggest potential efficacy against viral infections.

Antibacterial Activity

The antibacterial properties of pyrrole derivatives have been explored extensively. Compounds with similar structures have shown activity against various bacterial strains. For instance, studies have demonstrated that modifications in the pyrrole structure can lead to enhanced antibacterial effects, indicating that 4-bromo-1-isopropyl-1H-pyrrole-2-carbonitrile may also possess such properties.

Structure-Activity Relationship (SAR)

The biological activity of 4-bromo-1-isopropyl-1H-pyrrole-2-carbonitrile can be influenced by its structural components. The following table summarizes key structural features and their corresponding biological activities in related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Bromo-1-methylpyrrole | Methyl group instead of isopropyl | Antiviral and antibacterial |

| 3-Bromo-1H-pyrrole | Bromine at position 3 | Varies; potential activity |

| 4-Chloro-1H-pyrrole | Chlorine instead of bromine | Different reactivity |

| 5-Amino-1H-pyrrole | Amino group at position 5 | Enhanced solubility |

The unique substitution pattern of 4-bromo-1-isopropyl-1H-pyrrole-2-carbonitrile contributes to its distinct chemical reactivity and biological activity compared to other pyrrole derivatives.

Case Studies

Several studies have investigated the biological activities of pyrrole derivatives:

- Antiviral Efficacy : A study focusing on N-Heterocycles reported significant antiviral activity for compounds structurally similar to pyrroles against various viral strains, indicating that modifications in the pyrrole structure can lead to enhanced efficacy against viruses like HIV and HSV .

- Antibacterial Studies : Research on polysubstituted pyrrolopyrimidines demonstrated promising results as inhibitors of Trypanosoma brucei, suggesting that similar structural features in 4-bromo-1-isopropyl-1H-pyrrole-2-carbonitrile could yield effective antibacterial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.